

An In-depth Technical Guide to the Photochemical Properties of Yellow 2G

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Yellow 2G (C.I. Acid Yellow 17; C.I. 18965; E107) is a synthetic monoazo dye that has seen use in the food, textile, and ink industries.[1] Concerns regarding its safety, including potential allergenicity and carcinogenicity, have led to its ban in many countries for food use.[1] This technical guide provides a comprehensive overview of the photochemical properties of **Yellow 2G**, focusing on its light absorption and emission characteristics, photostability, and the mechanisms underlying its potential phototoxicity and photoallergy. This document is intended to serve as a resource for researchers in toxicology, drug development, and material science who may encounter or study this compound.

Chemical and Physical Properties

Yellow 2G is a sulfonated and chlorinated aromatic azo compound. Its chemical structure is characterized by the presence of a diazo (-N=N-) linkage between a substituted pyrazolone and a dichlorinated benzene sulfonic acid moiety.



Property	Value	Reference
Chemical Name	Disodium 2,5-dichloro-4-[[4,5-dihydro-3-methyl-5-oxo-4-[(4-sulfophenyl)azo]-1H-pyrazol-1-yl]benzenesulfonate	[2]
Synonyms	C.I. Acid Yellow 17, C.I. 18965, Lissamine Fast Yellow, E107	[2]
Molecular Formula	C16H10Cl2N4Na2O7S2	[2]
Molecular Weight	551.29 g/mol	[3]
Appearance	Yellow powder	[1]
Solubility	Soluble in water	[1]

Photochemical Properties UV-Visible Absorption Spectroscopy

Yellow 2G exhibits characteristic absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are attributed to $\pi \to \pi^*$ and $\pi \to \pi^*$ electronic transitions within the chromophoric system of the molecule.

Wavelength (λmax)	Molar Absorptivity (ϵ)	Solvent	Reference
224 nm	Not reported	Water	[2]
254 nm	≥8000 L·mol ⁻¹ ·cm ⁻¹ (at 252-258 nm)	Water	[4][5]
400 nm	Not reported	Water	[2][3]

Fluorescence Spectroscopy

Upon excitation with UV or visible light, **Yellow 2G** exhibits fluorescence, emitting light at longer wavelengths.



Emission Wavelength (λem)	Excitation Wavelength (λex)	Solvent	Reference
295 nm	Not specified	Water	[2]
306 nm	Not specified	Water	[2]
412 nm	Not specified	Water	[2]
437 nm	Not specified	Water	[2]

Fluorescence Quantum Yield (Φ f): The fluorescence quantum yield of **Yellow 2G** is not readily available in the published literature. This parameter, which quantifies the efficiency of the fluorescence process, can be determined experimentally using the protocol outlined in Section 5.2.

Photostability and Photodegradation

Yellow 2G can undergo degradation upon exposure to light, particularly UV radiation. The photodegradation process can involve the cleavage of the azo bond, leading to the formation of various byproducts. One identified degradation product resulting from the reductive cleavage of the azo bond is 4-aminobenzenesulfonic acid.[4] Studies on the photocatalytic and electro-Fenton degradation of **Yellow 2G** have demonstrated its susceptibility to advanced oxidation processes.[6][7]

The intrinsic photostability of **Yellow 2G** in the absence of catalysts is an important parameter for assessing its environmental fate and the stability of colored products. A general experimental protocol for assessing photostability is provided in Section 5.3.

Phototoxicity and Photoallergy

Azo dyes, including **Yellow 2G**, have the potential to induce phototoxic and photoallergic reactions. These adverse effects are initiated by the absorption of light by the dye molecule.

Phototoxicity

Phototoxicity is a non-immune reaction that occurs when a substance, activated by light, generates reactive species that cause cellular damage. In the case of **Yellow 2G**, absorption of



UV radiation can lead to the formation of an excited state molecule. This excited molecule can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS can subsequently damage cellular components like lipids, proteins, and DNA, leading to an inflammatory response.



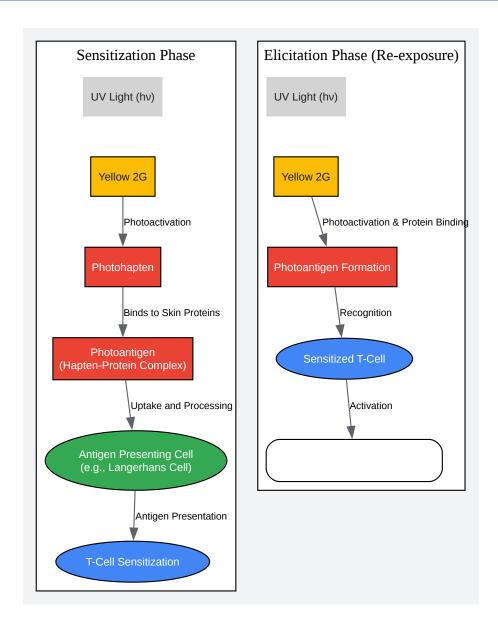
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Caption: Generalized phototoxicity pathway for a photosensitizing dye.

Photoallergy

Photoallergy is a delayed-type hypersensitivity reaction mediated by the immune system. It occurs when UV light transforms a substance into a hapten, which then binds to endogenous proteins to form a complete antigen (photoantigen). This photoantigen is recognized by antigen-presenting cells (APCs), such as Langerhans cells, leading to the sensitization of T-lymphocytes. Upon re-exposure to the substance and light, a photoallergic contact dermatitis can occur. The presence of dichlorophenyl and sulfonated aryl groups in **Yellow 2G** may contribute to its potential as a photoallergen.





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Caption: Generalized photoallergy pathway for a photosensitizing chemical.

Experimental Protocols UV-Visible Absorption Spectroscopy

This protocol outlines the determination of the UV-Visible absorption spectrum of Yellow 2G.





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Caption: Workflow for UV-Visible absorption spectroscopy.

Methodology:

- Solution Preparation: Prepare a stock solution of Yellow 2G of known concentration in a suitable solvent (e.g., deionized water). From the stock solution, prepare a series of dilutions.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Blanking: Fill a cuvette with the solvent to be used and record a baseline spectrum.
- Measurement: Record the absorbance spectra of the Yellow 2G solutions over a wavelength range of 200-800 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Using the
 absorbance at λmax for the different concentrations, calculate the molar absorptivity (ε) using
 the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and I is
 the path length of the cuvette.

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the measurement of the fluorescence spectrum and the determination of the fluorescence quantum yield of **Yellow 2G**.



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Caption: Workflow for fluorescence spectroscopy and quantum yield determination.

Methodology:



- Solution Preparation: Prepare a series of dilute solutions of **Yellow 2G** and a reference standard with a known fluorescence quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Instrumentation: Use a spectrofluorometer.
- Measurement:
 - Measure the absorbance of each solution at the chosen excitation wavelength.
 - Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
- Data Analysis:
 - Integrate the area under the fluorescence emission curve for both the Yellow 2G samples and the standard.
 - Calculate the fluorescence quantum yield (Φf) of Yellow 2G using the following equation:
 Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where
 I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength,
 and n is the refractive index of the solvent.

Photostability Testing

This protocol provides a general method for assessing the photostability of Yellow 2G.

Methodology:

- Sample Preparation: Prepare a solution of Yellow 2G of known concentration in a suitable solvent and place it in a quartz cuvette.
- Irradiation: Expose the sample to a light source with a defined spectral output (e.g., a xenon lamp simulating sunlight or a specific UV lamp). A control sample should be kept in the dark at the same temperature.



- Monitoring: At regular time intervals, record the UV-Vis absorption spectrum of the irradiated sample.
- Data Analysis: Monitor the decrease in absorbance at the λmax of **Yellow 2G** over time. The photodegradation can be modeled using kinetic equations (e.g., first-order kinetics) to determine the degradation rate constant. Analysis of the spectral changes can also provide information on the formation of degradation products.

Conclusion

This technical guide has summarized the key photochemical properties of the azo dye **Yellow 2G**. The provided data on its UV-Visible absorption and fluorescence, along with the outlined experimental protocols, offer a solid foundation for further research. The discussion of phototoxicity and photoallergy mechanisms highlights the importance of understanding the interaction of this and similar compounds with light in biological systems. While some quantitative parameters like the fluorescence quantum yield remain to be experimentally determined, this guide provides the necessary framework for such investigations. The information contained herein is intended to be a valuable resource for scientists and professionals working in fields where the photochemical behavior of colorants is of concern. resource for scientists and professionals working in fields where the photochemical behavior of colorants is of concern.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Photochemical Properties of Yellow 2G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196959#photochemical-properties-of-yellow-2g]

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